N-(aminomethyl)benzamide
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Overview
Description
N-(aminomethyl)benzamide is an organic compound that belongs to the class of amides. It is derived from benzoic acid and contains an aminomethyl group attached to the benzamide structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(aminomethyl)benzamide can be synthesized through several methods. One common approach involves the direct condensation of benzoic acid with aminomethylamine in the presence of a catalyst. For example, the reaction can be carried out under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is efficient, eco-friendly, and provides high yields.
Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, strong reducing agents for reduction reactions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, free radical bromination at the benzylic position can yield brominated derivatives .
Scientific Research Applications
N-(aminomethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, some N-substituted benzamides inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making them potential candidates for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(aminomethyl)benzamide include:
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A derivative with a methyl group attached to the nitrogen atom.
N-(2-aminophenyl)-4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzamide: A compound with a complex structure used in drug research.
Uniqueness
This compound is unique due to its aminomethyl group, which provides distinct reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
67908-02-5 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(aminomethyl)benzamide |
InChI |
InChI=1S/C8H10N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |
InChI Key |
OMDXVUUWBNVTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCN |
Origin of Product |
United States |
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